molecular formula C22H28N4O4S2 B2634924 4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1235354-69-4

4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2634924
CAS No.: 1235354-69-4
M. Wt: 476.61
InChI Key: WOETUDGHWMCIRD-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H28N4O4S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of novel benzamides and their metal complexes. For example, Khatiwora et al. (2013) described the synthesis of new benzamides and their copper and cobalt complexes, analyzing their structures and evaluating their antibacterial activity against various bacterial strains. The structural features were determined using various analytical techniques, and the compounds exhibited significant antibacterial activities, with copper complexes showing enhanced activities compared to the free ligands (Khatiwora et al., 2013).

Bioactivity Studies

Research on novel piperidine derivatives by Sugimoto et al. (1990) evaluated anti-acetylcholinesterase (anti-AChE) activity. They found that certain substitutions on the benzamide moiety significantly enhanced activity, identifying potent inhibitors of AChE. This has implications for developing therapeutic agents for conditions like dementia (Sugimoto et al., 1990).

Metabolic Studies

Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, identifying several metabolites and the enzymes responsible for these transformations. This study provides insights into the metabolic pathways of novel antidepressants, highlighting the role of various cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).

QSAR and Molecular Dynamics

Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on new benzothiazoles derived substituted piperazine derivatives. This research provides a theoretical foundation for understanding the relationship between molecular structure and biological activity, aiding in the design of more effective compounds (Al-Masoudi et al., 2011).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, combining quantum chemical calculations and molecular dynamics simulations. Their findings suggest potential applications of these compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-25(2)32(29,30)18-8-6-17(7-9-18)20(27)24-15-16-10-13-26(14-11-16)22(28)19-5-4-12-23-21(19)31-3/h4-9,12,16H,10-11,13-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOETUDGHWMCIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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